An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl Alcohol
An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 192702-79-7
Introduction
3-Fluoro-4-methylbenzyl alcohol is a fluorinated aromatic alcohol that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, including the presence of a fluorine atom and a methyl group on the benzene ring, impart specific physicochemical properties that are highly valuable in the design and synthesis of complex molecules. This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzyl alcohol, including its chemical and physical properties, detailed synthetic protocols, and its applications, particularly in the realm of drug discovery and development. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of target molecules, making this compound a significant intermediate for medicinal chemists.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Fluoro-4-methylbenzyl alcohol is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 192702-79-7 | [3] |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.16 g/mol | [3] |
| Appearance | Solid | [3] |
| Boiling Point | 33-36 °C | [3] |
| Melting Point | 33-36 °C | [2] |
| Density | 1.132 g/cm³ | [2] |
| IUPAC Name | (3-fluoro-4-methylphenyl)methanol | [3] |
| InChI Key | UUVJAGTYIVYFOS-UHFFFAOYSA-N | [3] |
Synthesis of 3-Fluoro-4-methylbenzyl alcohol
The synthesis of 3-Fluoro-4-methylbenzyl alcohol can be achieved through the reduction of a suitable precursor, such as 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid. Below are detailed experimental protocols for these transformations.
Reduction of 3-Fluoro-4-methylbenzaldehyde
A common and efficient method for the synthesis of 3-Fluoro-4-methylbenzyl alcohol is the reduction of 3-fluoro-4-methylbenzaldehyde using a mild reducing agent like sodium borohydride.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-methylbenzaldehyde (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.
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Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude 3-Fluoro-4-methylbenzyl alcohol can be further purified by column chromatography on silica gel.
Reduction of 3-Fluoro-4-methylbenzoic Acid
A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for the reduction of the carboxylic acid to the corresponding alcohol.[4]
Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
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Reagent Addition: Cool the suspension to 0 °C. Dissolve 3-fluoro-4-methylbenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.
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Quenching: After the reaction is complete, cool the flask to 0 °C and quench the excess LiAlH₄ by the slow and careful sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
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Filtration and Extraction: Filter the resulting white precipitate and wash it thoroughly with THF. Combine the filtrate and the washings, and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 3-Fluoro-4-methylbenzyl alcohol, which can be purified by distillation or column chromatography.
Caption: Synthetic pathways to 3-Fluoro-4-methylbenzyl alcohol.
Applications in Drug Discovery and Development
3-Fluoro-4-methylbenzyl alcohol is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly alter the properties of a drug candidate, often leading to improved metabolic stability and enhanced binding to biological targets.[1]
Intermediate in Kinase Inhibitor Synthesis
The 3-fluoro-4-methylphenyl moiety is a common structural motif in a variety of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The unique electronic properties of the fluorinated ring can influence the binding affinity and selectivity of the inhibitor for the ATP-binding pocket of the target kinase.
While a specific, publicly documented signaling pathway directly modulated by a drug synthesized from 3-Fluoro-4-methylbenzyl alcohol is not available, a generalized workflow for its use in the synthesis of a hypothetical kinase inhibitor is presented below.
Caption: Generalized workflow for kinase inhibitor synthesis.
This workflow illustrates the initial conversion of the alcohol to a more reactive species, such as a benzyl bromide, followed by a cross-coupling reaction with a heterocyclic core common to many kinase inhibitors. Subsequent functionalization leads to the final drug candidate.
Safety and Handling
3-Fluoro-4-methylbenzyl alcohol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified with the following hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[3]
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
3-Fluoro-4-methylbenzyl alcohol is a valuable and versatile intermediate in organic synthesis, with significant applications in the development of new pharmaceuticals. Its synthesis is readily achievable through standard reduction protocols. The strategic incorporation of the 3-fluoro-4-methylphenyl moiety into drug candidates can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a foundational understanding of this important building block for researchers and professionals in the field of drug discovery and development.
